(2S)-Pent-4-yn-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

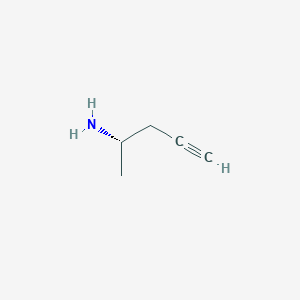

(S)-Pent-4-yn-2-amine is an organic compound with the molecular formula C5H9N. It is a chiral amine with an alkyne functional group, making it an interesting molecule for various chemical reactions and applications. The compound’s structure consists of a five-carbon chain with an amine group attached to the second carbon and a triple bond between the fourth and fifth carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Pent-4-yn-2-amine can be synthesized through several methods. One common approach involves the alkylation of propargylamine with a suitable electrophile. Another method includes the reduction of the corresponding nitrile or imine precursor. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, (S)-Pent-4-yn-2-amine can be produced through catalytic hydrogenation of the corresponding nitrile or imine. This process often employs metal catalysts such as palladium or nickel under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Pent-4-yn-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding nitrile or imine.

Reduction: It can be reduced to form the corresponding alkane or alkene.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

Oxidation: The major products include nitriles and imines.

Reduction: The major products are alkanes and alkenes.

Substitution: The products vary depending on the electrophile used, resulting in a wide range of substituted amines.

Scientific Research Applications

(S)-Pent-4-yn-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (S)-Pent-4-yn-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

®-Pent-4-yn-2-amine: The enantiomer of (S)-Pent-4-yn-2-amine, with similar chemical properties but different biological activity.

Propargylamine: A simpler alkyne amine with a shorter carbon chain.

Pent-4-yn-1-amine: An isomer with the amine group attached to the first carbon instead of the second.

Uniqueness

(S)-Pent-4-yn-2-amine is unique due to its chiral nature and the presence of both an amine and an alkyne functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

(2S)-Pent-4-yn-2-amine, also known as this compound hydrochloride, is a chiral compound characterized by its terminal alkyne and amine functional group. Its molecular formula is C₅H₉N, with a molecular weight of approximately 83.13 g/mol. The compound's unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The structural arrangement of this compound includes a linear carbon chain with a triple bond between the fourth and fifth carbon atoms, and the amine group is located at the second carbon. This configuration allows for specific interactions with biological targets, influencing its pharmacological potential.

| Property | Value |

|---|---|

| Chemical Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| Structure Type | Alkyne Amine |

| Stereochemistry | (2S) |

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in areas such as enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the significant biological activities of this compound is its role as an enzyme inhibitor. It has been studied for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment. In a study involving related compounds, it demonstrated comparable inhibition levels to established DPP-IV inhibitors, suggesting its utility in managing blood glucose levels .

Neurological Applications

The compound's unique reactivity profile has led to investigations into its neuroprotective properties. It may interact with neurotransmitter systems, potentially acting as an agonist or antagonist at various receptors. This interaction could have implications for treating neurological disorders .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors or inhibit specific enzymes. The exact pathways depend on the biological context being studied .

Case Studies

- DPP-IV Inhibition : A study demonstrated that compounds similar to this compound provided over 80% inhibition of DPP-IV activity within 24 hours when administered at a dosage of 3 mg/kg. This finding highlights the compound's potential as a therapeutic agent for diabetes management .

- Neuroprotective Studies : Research into the neuroprotective effects of (2S)-pent-4-yn-2-amines has shown promise in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels suggests a mechanism that could protect against neuronal damage .

Comparison with Similar Compounds

The biological activity of (2S)-pent-4-yn-2-amines can be contrasted with other related compounds:

| Compound Name | Structure Type | Similarity Index |

|---|---|---|

| But-3-yn-1-amine hydrochloride | Alkyne Amine | 0.73 |

| 3-Methylpent-1-yn-3-amino hydrochloride | Alkyne Amine | 0.59 |

| 3-Ethynylpiperidine hydrochloride | Alkyne Piperidine | 0.56 |

These comparisons illustrate how variations in structure can influence biological activity, particularly in enzyme inhibition and receptor interactions.

Properties

Molecular Formula |

C5H9N |

|---|---|

Molecular Weight |

83.13 g/mol |

IUPAC Name |

(2S)-pent-4-yn-2-amine |

InChI |

InChI=1S/C5H9N/c1-3-4-5(2)6/h1,5H,4,6H2,2H3/t5-/m0/s1 |

InChI Key |

ATNZRYIKSXYJKY-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](CC#C)N |

Canonical SMILES |

CC(CC#C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.